molecular formula C10H9NO3 B1591777 3-Cyano-4-ethoxybenzoic acid CAS No. 258273-32-4

3-Cyano-4-ethoxybenzoic acid

Cat. No. B1591777
CAS RN: 258273-32-4
M. Wt: 191.18 g/mol
InChI Key: PNGOHGRLVRKADR-UHFFFAOYSA-N
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Description

3-Cyano-4-ethoxybenzoic acid (CEBA) is a type of aromatic carboxylic acid that is commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. CEBA is used in a variety of applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Waste-Free Synthesis of Heterocyclic Compounds

Shimizu et al. (2009) explored the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This study demonstrates an efficient method to produce 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, using 2-amino- and 2-hydroxybenzoic acids with internal alkynes. The process allows for the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids under specific conditions, highlighting the versatility of this approach in synthesizing fluorescent molecules and heterocyclic compounds (Shimizu et al., 2009).

Spectroscopic Properties of Azo Dyes

Rufchahi and Gilani (2012) focused on the synthesis, characterization, and spectroscopic analysis of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one. This research underscores the influence of substituents on benzene rings on the color of dyes and their tautomeric structures, as studied by 1H NMR spectroscopy in different solvents. It showcases the application of 3-Cyano-4-ethoxybenzoic acid derivatives in creating dyes with specific optical properties (Rufchahi & Gilani, 2012).

Catalysis and Selective Functionalization

Pi et al. (2018) investigated the use of 3-ethoxy-2-phenylbenzoic acid for the selective functionalization of indole C-H bonds, demonstrating its efficiency as a proton shuttle in the direct arylation of indoles with bromobenzenes. This study opens avenues for the selective modification of molecules, which is crucial in developing pharmaceuticals and fine chemicals (Pi et al., 2018).

Enzymatic Oxidation Studies

Bell et al. (2008) provided insights into the enzymatic oxidation mechanisms through the study of CYP199A2, a cytochrome P450 enzyme. This enzyme's ability to oxidatively demethylate 4-methoxybenzoic acid to 4-hydroxybenzoic acid, along with its unique substrate access channel, highlights potential applications in biocatalysis and environmental bioremediation (Bell et al., 2008).

Phase Transition in Bent-Core Compounds

Reddy and Sadashiva (2004) discussed the synthesis and characterization of compounds derived from 3-hydroxybenzoic acid, demonstrating a direct transition from the nematic phase to the polar partial bilayer biaxial smectic A phase in certain derivatives. This research has implications for the development of new liquid crystal materials for display technologies (Reddy & Sadashiva, 2004).

properties

IUPAC Name

3-cyano-4-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGOHGRLVRKADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591539
Record name 3-Cyano-4-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-ethoxybenzoic acid

CAS RN

258273-32-4
Record name 3-Cyano-4-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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